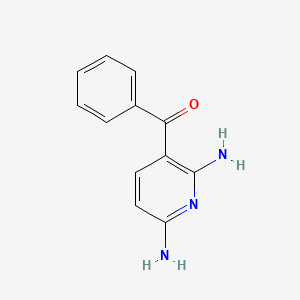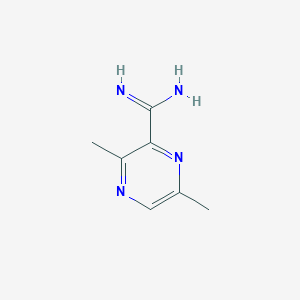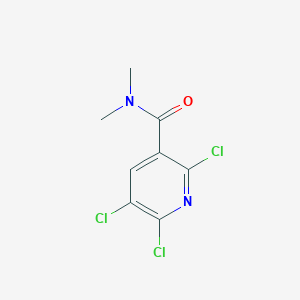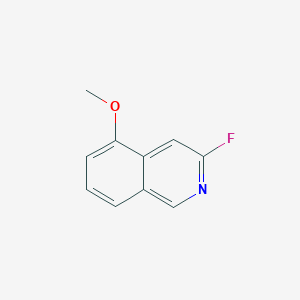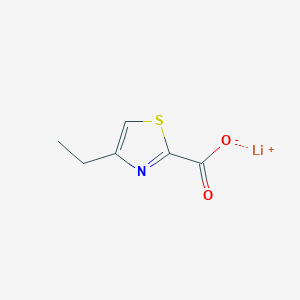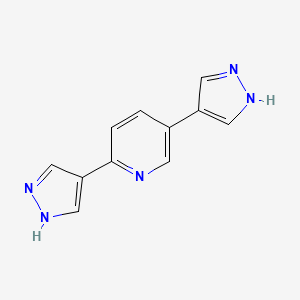
2,5-Di(1H-pyrazol-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Di(1H-pyrazol-4-yl)pyridine is a heterocyclic compound featuring a pyridine ring substituted with two pyrazole groups at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Di(1H-pyrazol-4-yl)pyridine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by the formation of the pyrazole rings. One common method includes the reaction of 2,5-dichloropyridine with pyrazole in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 2,5-Di(1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of partially or fully reduced derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学的研究の応用
2,5-Di(1H-pyrazol-4-yl)pyridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,5-Di(1H-pyrazol-4-yl)pyridine largely depends on its application:
Coordination Chemistry: Acts as a bidentate or tridentate ligand, coordinating with metal ions through the nitrogen atoms of the pyrazole and pyridine rings.
Biological Activity: The compound can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function.
類似化合物との比較
2,5-Di(1H-pyrazol-4-yl)pyridine can be compared with other similar compounds, such as:
2,6-Di(1H-pyrazol-1-yl)pyridine: Similar in structure but with pyrazole groups at the 2 and 6 positions, leading to different coordination and electronic properties.
2,6-Bis(1H-imidazol-2-yl)pyridine: Contains imidazole groups instead of pyrazole, which can result in different chemical reactivity and biological activity.
2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine:
特性
分子式 |
C11H9N5 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC名 |
2,5-bis(1H-pyrazol-4-yl)pyridine |
InChI |
InChI=1S/C11H9N5/c1-2-11(10-6-15-16-7-10)12-3-8(1)9-4-13-14-5-9/h1-7H,(H,13,14)(H,15,16) |
InChIキー |
AGBCRDFBCBRAJR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C2=CNN=C2)C3=CNN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




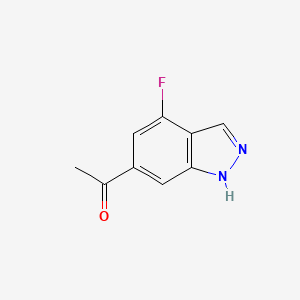
![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)
![8-Bromopyrido[4,3-d]pyrimidin-4-amine](/img/structure/B13660433.png)
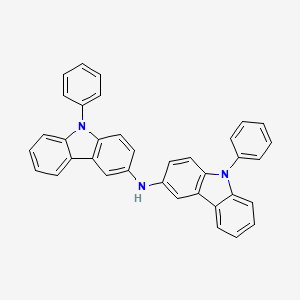
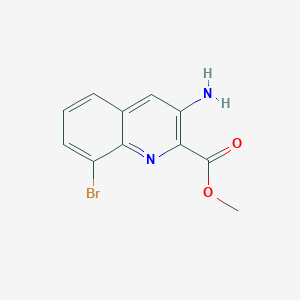
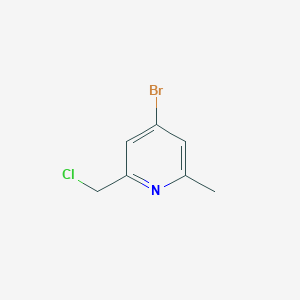
![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
